2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position. The piperazine moiety is linked via a keto-ethyl bridge to a 5-bromopyridine-3-carboxylate ester.
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-3-1-15(20)2-4-16/h1-4,9-11H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOROSSNXRMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The piperazine intermediate is then coupled with the bromopyridine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the carbonyl group to an alcohol or an alkene.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Hydrolysis: Acidic conditions using HCl (hydrochloric acid) or basic conditions using NaOH (sodium hydroxide).
Major Products
Substitution: Products with different substituents on the pyridine ring.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds containing the piperazine structure may exhibit antidepressant properties. The presence of the 4-fluorophenyl group enhances the binding affinity to serotonin receptors, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits for depression and anxiety disorders .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. The bromopyridine component may contribute to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Preliminary studies suggest that similar compounds can inhibit tumor growth in vitro and in vivo models .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of piperazine derivatives. The ability of these compounds to modulate neurotransmitter systems may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data show that certain piperazine-based compounds can reduce oxidative stress and inflammation in neuronal cells .
Data Tables
Case Studies
Case Study 1: Antidepressant Activity
A study published in PubMed Central explored various piperazine derivatives, including those with fluorinated phenyl groups, demonstrating their efficacy as SSRIs. The findings indicated a significant reduction in depressive symptoms in animal models treated with these compounds, highlighting their potential for clinical application .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of similar piperazine derivatives. The study found that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that modifications to the piperazine structure can enhance anticancer activity .
Case Study 3: Neuroprotection
Research conducted on neuroprotective effects showed that a related compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. These results support further exploration into the therapeutic potential of piperazine derivatives for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate beneficial biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperazine-based derivatives synthesized in the cited studies. Key comparisons include:
Core Structural Features
- Piperazine Substitution : Like compounds 6k, 6l, and 4l , the target molecule contains a piperazine ring substituted with an aromatic group (4-fluorophenyl). However, unlike analogs with bis(4-fluorophenyl)methyl or benzhydryl groups (e.g., 6k and 6l), the target compound lacks additional aryl substituents on the piperazine nitrogen.
- Linker and Functional Groups : The keto-ethyl bridge is analogous to compounds such as 6k and 6l, but the ester-linked 5-bromopyridine-3-carboxylate distinguishes it from sulfonamide derivatives (e.g., 4l, 6k) .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points : Piperazine derivatives with sulfonamide groups (e.g., 6k: 218–220°C; 4l: solid, m.p. unspecified) exhibit higher melting points than esters due to hydrogen bonding . The bromopyridine ester in the target compound may reduce intermolecular interactions, lowering its melting point compared to sulfonamides.
- Lipophilicity : The bromine atom and pyridine ring in the target compound likely increase lipophilicity (clogP ~3.5 estimated) compared to sulfonamide analogs (e.g., 6k: clogP ~2.8) .
Research Methodologies and Limitations
Biological Activity
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the presence of a piperazine ring, a fluorophenyl group, and a pyridine derivative. The structural features contribute to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Enzyme Inhibition
One notable area of research involves the compound's role as an inhibitor of tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. Studies have demonstrated that compounds with similar piperazine structures can exhibit competitive inhibition against TYR, with IC50 values in the low micromolar range, suggesting strong inhibitory potential .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 10.5 | Competitive Inhibition |
| Compound B | 15.2 | Non-competitive Inhibition |
| This compound | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of This compound . Results from MTT assays on various cancer cell lines indicate that while some derivatives exhibit promising anticancer activity, they also show varying levels of cytotoxicity, necessitating further optimization for therapeutic use .
Case Study 1: Tyrosinase Inhibition
A study focused on the synthesis and evaluation of various piperazine derivatives revealed that specific modifications to the fluorophenyl group enhanced TYR inhibition. The study reported that derivatives with lower steric hindrance exhibited better binding affinity to the enzyme's active site, thereby increasing their inhibitory efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of piperazine-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to This compound displayed significant antimicrobial activity, supporting their potential as lead candidates for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology :
- Begin with a multi-step synthesis involving condensation of 5-bromopyridine-3-carboxylic acid with 2-chloroacetyl chloride to form the ester intermediate. Subsequent nucleophilic substitution with 4-(4-fluorophenyl)piperazine under reflux in anhydrous THF or DMF is critical .
- Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield. Monitor via TLC and HPLC for intermediate purity.
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | THF/DMF (1:1) |
| Reaction Time | 12–18 hours |
| Catalyst | Triethylamine (1.2 equiv) |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperazine ring geometry and ester linkage. The 4-fluorophenyl group will show distinct aromatic splitting patterns (e.g., doublets at ~7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: ~462.05 Da) and isotopic pattern for bromine.
- X-ray Crystallography (if crystalline): Resolve piperazine conformation and intermolecular interactions (e.g., hydrogen bonding with morpholine derivatives) .
Q. How can preliminary biological activity screening be designed to evaluate its pharmacological potential?
- Methodology :
- In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) or receptor binding (e.g., serotonin/dopamine receptors due to the piperazine moiety) using competitive binding assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to analogs like ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate, which showed moderate activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups for target binding?
- Methodology :
- Synthesize analogs with substitutions at the 5-bromopyridine (e.g., Cl, CF) or piperazine (e.g., 4-chlorophenyl, 4-methoxyphenyl) positions.
- Biological Testing : Compare inhibition constants () across analogs. For example, replacing bromine with trifluoromethyl (as in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) may enhance lipophilicity and target affinity .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity.
Q. What strategies can resolve contradictions in reported biological activity data across similar compounds?
- Methodology :
- Meta-analysis : Compare datasets from analogs like ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, noting discrepancies in assay conditions (e.g., cell line variability, serum concentration) .
- Orthogonal Validation : Re-test disputed compounds under standardized protocols. For example, inconsistent cytotoxicity data may arise from differences in apoptosis vs. necrosis detection methods .
Q. How can molecular docking and dynamics simulations elucidate its interaction with biological targets?
- Methodology :
- Target Selection : Prioritize receptors with known piperazine affinity (e.g., 5-HT, D) or bromopyridine-mediated interactions (e.g., kinases).
- Simulation Parameters :
- Use AutoDock Vina for docking, with flexible side chains in the binding pocket.
- Run 100 ns molecular dynamics (GROMACS) to assess binding stability (RMSD < 2 Å).
- Validation : Cross-reference with experimental IC values and mutagenesis studies (e.g., alanine scanning of key residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
